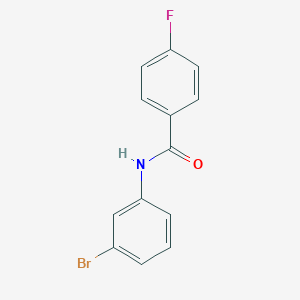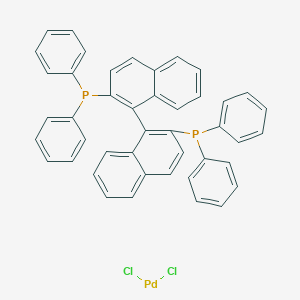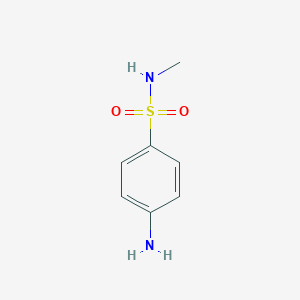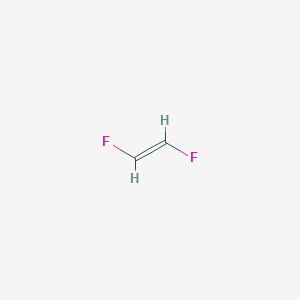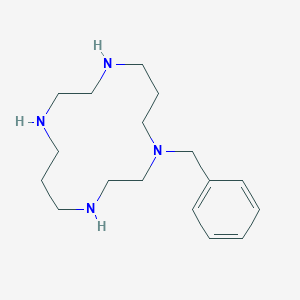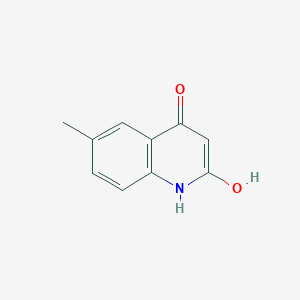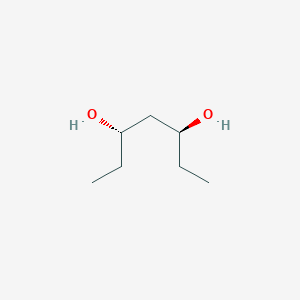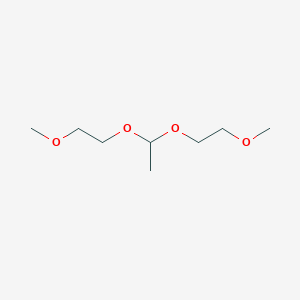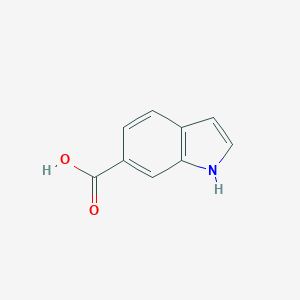
吲哚-6-羧酸
概述
描述
Indole-6-carboxylic acid is a significant compound in the realm of organic chemistry. It belongs to the indole family, which is known for its diverse biological activities and presence in various natural products. The indole nucleus is a fundamental structure in many bioactive molecules, making Indole-6-carboxylic acid an important compound for research and industrial applications .
科学研究应用
Indole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and natural product analogs.
Biology: Used in the study of enzyme inhibitors and receptor agonists/antagonists.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
Target of Action
Indole-6-carboxylic acid, also known as 1H-Indole-6-carboxylic acid, primarily targets Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . These receptors are commonly overexpressed in cancers, making them attractive targets for cancer therapy .
Mode of Action
Indole-6-carboxylic acid interacts with its targets, EGFR and VEGFR-2, through its hydrazone and oxadiazole derivatives, respectively . These interactions aim to improve the lack of selectivity of chemotherapeutic agents .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . Indole-6-carboxylic acid, as a derivative of indole, is likely to be involved in similar biochemical pathways.
Pharmacokinetics
The indole scaffold has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors . This suggests that indole derivatives, including Indole-6-carboxylic acid, may have favorable ADME properties.
Result of Action
Indole-6-carboxylic acid derivatives have shown significant antiproliferative activity and cancer selectivity . They can arrest cancer cells in the G2/M phase and induce the extrinsic apoptosis pathway . Moreover, they have high EGFR/VEGFR-2 enzyme inhibitory activity .
Action Environment
The action, efficacy, and stability of Indole-6-carboxylic acid can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Therefore, changes in the gut microbiota could potentially affect the action of Indole-6-carboxylic acid.
生化分析
Biochemical Properties
Indole-6-carboxylic acid interacts with various enzymes, proteins, and other biomolecules. It is a metabolite produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . It has been found to activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules .
Cellular Effects
Indole-6-carboxylic acid has significant effects on various types of cells and cellular processes. It maintains intestinal homeostasis and impacts liver metabolism and the immune response . It influences cell function by activating nuclear receptors and regulating intestinal hormones .
Molecular Mechanism
At the molecular level, Indole-6-carboxylic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a signaling molecule, affecting the biological effects of bacteria .
Metabolic Pathways
Indole-6-carboxylic acid is involved in the metabolism of tryptophan, catalyzed by intestinal microorganisms
准备方法
Synthetic Routes and Reaction Conditions: Indole-6-carboxylic acid can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . Another method includes the reaction of indole with carbon dioxide under high pressure and temperature to form the carboxylic acid derivative .
Industrial Production Methods: Industrial production of Indole-6-carboxylic acid often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The process is optimized to ensure the purity and consistency of the product, which is crucial for its applications in pharmaceuticals and other industries .
化学反应分析
Types of Reactions: Indole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into different indole derivatives with altered functional groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation using reagents like bromine or chlorination agents.
Major Products: The major products formed from these reactions include various substituted indoles, which have significant applications in medicinal chemistry and material science .
相似化合物的比较
1H-Indole-2-carboxylic acid: Another indole derivative with similar chemical properties but different biological activities.
Indole-3-acetic acid: A plant hormone with significant roles in plant growth and development.
Indole-5-carboxylic acid: Known for its use in synthesizing pharmaceuticals and agrochemicals.
Uniqueness: Indole-6-carboxylic acid is unique due to its specific position of the carboxyl group on the indole ring, which influences its reactivity and interaction with biological targets. This makes it a valuable compound for developing new drugs and studying biological processes .
Conclusion
Indole-6-carboxylic acid is a versatile compound with significant importance in various fields of science and industry. Its unique chemical structure and reactivity make it a valuable tool for researchers and industrial applications. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.
属性
IUPAC Name |
1H-indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h1-5,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTDODSYDCPOCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1670-82-2 | |
| Record name | 1H-Indole-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1670-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.071 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of indole-6-carboxylic acid?
A1: The molecular formula of indole-6-carboxylic acid is C9H7NO2, and its molecular weight is 161.16 g/mol.
Q2: Are there any characteristic spectroscopic data available for indole-6-carboxylic acid?
A2: While specific spectroscopic data may vary depending on the study, common techniques used to characterize indole-6-carboxylic acid and its derivatives include:
- NMR Spectroscopy (1H and 13C): Provides information about the hydrogen and carbon environments within the molecule, confirming structure and purity. [, ]
- FT-IR Spectroscopy: Reveals functional groups present in the molecule, such as the carboxylic acid and indole moieties. []
- UV-Vis Spectroscopy: Characterizes the electronic transitions within the molecule, often used to study conjugated systems like the indole ring. [, , ]
Q3: What is known about the material compatibility of indole-6-carboxylic acid?
A3: Research indicates that indole-6-carboxylic acid exhibits compatibility with various materials, making it suitable for diverse applications:
- Electrodeposition: It can be electrochemically polymerized onto electrode surfaces like indium tin oxide (ITO) to create films with desirable properties. [, , , ]
- Nanocomposites: It interacts favorably with nanomaterials such as multiwalled carbon nanotubes (MWNTs), forming nanocomposites with enhanced properties. [, , ]
- Polymer Blends: It can be copolymerized with other monomers like 3,4-ethylenedioxythiophene (EDOT) to create copolymers with tailored properties. []
Q4: How does the stability of indole-6-carboxylic acid impact its applications?
A4: While specific stability data under various conditions may be limited in the provided research, some insights can be drawn:
- Electrochemical Stability: Poly(indole-6-carboxylic acid)-based materials demonstrate stability under electrochemical cycling, making them suitable for electrochromic devices and sensors. [, , ]
- Thermal Stability: Certain indole-6-carboxylic acid derivatives, like poly(1H-benzo[g]indole), exhibit higher thermal stability compared to other polyindoles. []
- Formulation Strategies: Further research is needed to explore formulation strategies that could enhance the stability and solubility of indole-6-carboxylic acid and its derivatives for specific applications. []
Q5: Does indole-6-carboxylic acid exhibit any catalytic properties?
A5: While indole-6-carboxylic acid itself might not be a catalyst, its derivatives can act as supports for catalytic materials:
- Platinum Catalyst Support: Copolymers of indole-6-carboxylic acid and EDOT serve as effective support materials for platinum nanoparticles, enhancing the catalytic activity for methanol oxidation. []
- Electrocatalytic Activity: Poly(indole-6-carboxylic acid)/carbon composites, incorporating phenanthroline metal complexes, show potential as electrocatalysts for oxygen reduction reactions. []
Q6: How does indole-6-carboxylic acid interact with biological targets?
A6: Indole-6-carboxylic acid derivatives, particularly N-acetamide-indole-6-carboxylic acid analogs, demonstrate inhibitory activity against hepatitis C virus (HCV) NS5B polymerase. These compounds act as allosteric inhibitors, binding to the thumb pocket 1 of the enzyme and interfering with its function. [, ]
Q7: What is the structure-activity relationship (SAR) of indole-6-carboxylic acid derivatives?
A7: SAR studies on N-acetamide-indole-6-carboxylic acid analogs as HCV NS5B polymerase inhibitors reveal:
- Carboxylic Acid Bioisosteres: Replacing the carboxylic acid with acylsulfonamide or acylsulfamide groups retains or enhances antiviral potency. [, ]
- Substitution Patterns: Specific substitutions on the indole ring and the acetamide moiety significantly influence antiviral activity and pharmacokinetic properties. [, ]
Q8: What is known about the in vitro and in vivo efficacy of indole-6-carboxylic acid derivatives?
A8: N-acetamide-indole-6-carboxylic acid analogs exhibit potent antiviral activity:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

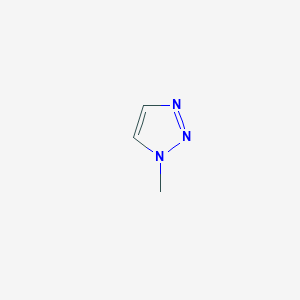

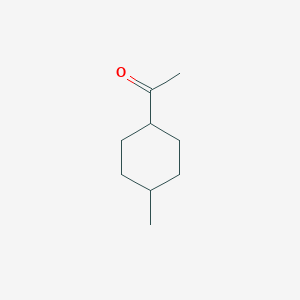
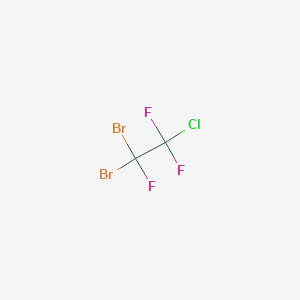
![2,3-Dimethylimidazo[4,5-h]quinoline](/img/structure/B154314.png)
